Enantiomeric Purity: Opposite Optical Rotation of (S)- vs. (R)-Enantiomer
The (S)-enantiomer (CAS 569660-89-5) exhibits a specific optical rotation of +33° (c=0.8, chloroform) . The (R)-enantiomer (CAS 569660-97-5) exhibits a specific rotation of –33° (c=0.8, chloroform) [1]. This opposite rotation is a definitive spectroscopic signature for enantiomeric identity.
| Evidence Dimension | Specific Optical Rotation [α]D²⁰ |
|---|---|
| Target Compound Data | +33° (c=0.8, CHCl₃) |
| Comparator Or Baseline | (R)-enantiomer (569660-97-5): –33° (c=0.8, CHCl₃) |
| Quantified Difference | Opposite sign (+ vs. –); absolute magnitude equivalent |
| Conditions | c=0.8 in chloroform, 20°C |
Why This Matters
Procurement must specify the correct optical rotation sign to ensure the desired enantiomer; the wrong sign leads to the opposite enantiomer, compromising the chirality of the entire synthesis.
- [1] Fisher Scientific. (2025). (R)-(-)-1-Boc-3-bromopyrrolidine, 95% Datasheet (CAS 569660-97-5). Retrieved from https://www.fishersci.se View Source
